molecular formula C11H9NO6 B2897046 4-[(3-carboxyacryloyl)amino]-2-hydroxybenzoic acid CAS No. 118726-72-0

4-[(3-carboxyacryloyl)amino]-2-hydroxybenzoic acid

Cat. No.: B2897046
CAS No.: 118726-72-0
M. Wt: 251.194
InChI Key: ZTKZRWROSKMXNU-ONEGZZNKSA-N
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Description

4-[(3-carboxyacryloyl)amino]-2-hydroxybenzoic acid is an organic compound with a complex structure that includes both carboxylic acid and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-carboxyacryloyl)amino]-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with an appropriate acrylamide derivative under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-[(3-carboxyacryloyl)amino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[(3-carboxyacryloyl)amino]-2-hydroxybenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-carboxyacryloyl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and influencing various biochemical processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(3-carboxyacryloyl)amino]-2-hydroxybenzoic acid include other carboxylic acid derivatives and amides with similar structural features. Examples include:

  • 2-hydroxybenzoic acid derivatives
  • Acrylamide derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and the specific spatial arrangement of its atoms. This gives it distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

4-[[(E)-3-carboxyprop-2-enoyl]amino]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO6/c13-8-5-6(1-2-7(8)11(17)18)12-9(14)3-4-10(15)16/h1-5,13H,(H,12,14)(H,15,16)(H,17,18)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKZRWROSKMXNU-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C=CC(=O)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1NC(=O)/C=C/C(=O)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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